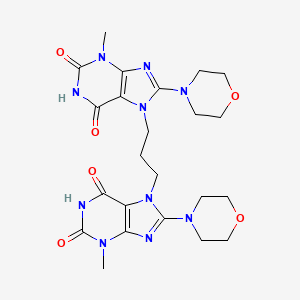

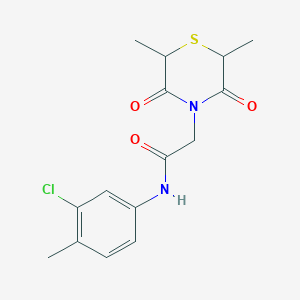

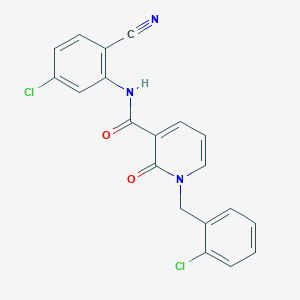

![molecular formula C15H16ClNO2S B2544486 2-Chloro-3-[(2,5-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine CAS No. 400078-22-0](/img/structure/B2544486.png)

2-Chloro-3-[(2,5-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, a related compound to 2-Chloro-3-[(2,5-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine, has been described with a focus on green chemistry principles. The process involves N-oxidation of 2,3-lutidine, one-pot synthesis of 2,3-dimethyl-4-(methylthio) pyridine-N-oxide, oxidation with hydrogen peroxide, and chlorination using trichloroisocyanuric acid. This method emphasizes the reduction of waste, as evidenced by a low E-factor value in the oxidation step, indicating efficient synthesis with minimal environmental impact .

Molecular Structure Analysis

The molecular structures of various 2-chloromethyl-pyridine derivatives have been elucidated, including their crystal structures and spectroscopic properties. For instance, compounds with alkoxy groups and their methylsulphinyl derivatives have been synthesized and characterized. The crystallographic data reveal that these compounds exhibit weak hydrogen-bonding interactions and crystallize in different space groups, providing insight into the structural diversity within this class of compounds .

Chemical Reactions Analysis

The reactivity of substituted 2,4-dimethylphenols, which share structural similarities with the compound of interest, has been studied in chlorination reactions. These reactions yield different products depending on the solvent used, with acetic acid or acetic anhydride favoring the formation of 4-chlorocyclohexa-2,5-dienones, while carbon tetrachloride in the presence of pyridine leads to the modification of the 4-methyl group. X-ray crystal structure analyses of the resulting compounds provide valuable information on the outcomes of these chlorination reactions .

Physical and Chemical Properties Analysis

Although the specific physical and chemical properties of 2-Chloro-3-[(2,5-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine are not directly reported in the provided papers, the properties of closely related compounds can offer some insights. For example, the solubility, crystallization behavior, and intermolecular interactions, as inferred from crystallographic data, can be indicative of the behavior of similar compounds. The green metric evaluation also suggests that the synthesis of such compounds can be optimized for efficiency and sustainability .

Wissenschaftliche Forschungsanwendungen

Oxidation Processes and Photocatalysis

Compounds with complex aromatic structures, including those with sulfonyl and pyridine groups, are often investigated for their roles in catalysis and environmental applications. For example, the oxidation of sulfur compounds using photocatalysis or photosensitization is a significant area of research. This involves exploring various photocatalytic materials, including aromatic photosensitizers, for the efficient degradation of pollutants in atmospheric and aqueous environments (Cantau et al., 2007).

Pharmaceutical Impurities and Synthesis

The synthesis of pharmaceutical compounds, including the study of impurities that arise during the synthesis of drugs like omeprazole, is another critical area. The review of novel synthesis methods for omeprazole and its pharmaceutical impurities provides insight into the development of proton pump inhibitors, highlighting the chemical intricacies involved in synthesizing and purifying these medications (Saini et al., 2019).

Environmental and Health Risks of Chemical Compounds

Research on the environmental and health impacts of various chemical compounds, including those related to the chemical family of sulfonyl and pyridine, is vital. Studies focusing on the sources, multimedia distribution, and health risks of novel fluorinated alternatives to persistent organic pollutants provide essential data on the environmental persistence and toxicological profiles of these compounds (Wang et al., 2019).

Catalysis and Hydroprocessing

The development of new classes of hydroprocessing catalysts, such as transition metal phosphides, showcases the ongoing search for more efficient catalysts for industrial processes. These catalysts are studied for their performance in hydrodesulfurization (HDS) and hydrodenitrogenation (HDN), with applications ranging from the processing of crude oil to the production of cleaner fuels (Oyama et al., 2009).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-chloro-3-(2,5-dimethylphenyl)sulfonyl-4,6-dimethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO2S/c1-9-5-6-10(2)13(7-9)20(18,19)14-11(3)8-12(4)17-15(14)16/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOMXBESLACKFGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C(N=C(C=C2C)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501332253 | |

| Record name | 2-chloro-3-(2,5-dimethylphenyl)sulfonyl-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501332253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666632 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Chloro-3-[(2,5-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine | |

CAS RN |

400078-22-0 | |

| Record name | 2-chloro-3-(2,5-dimethylphenyl)sulfonyl-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501332253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

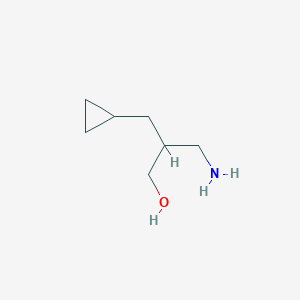

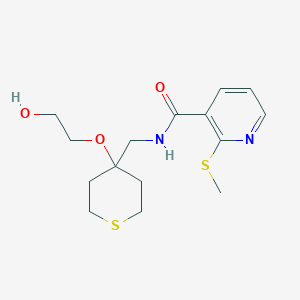

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyloxolane-2-carboxamide](/img/structure/B2544407.png)

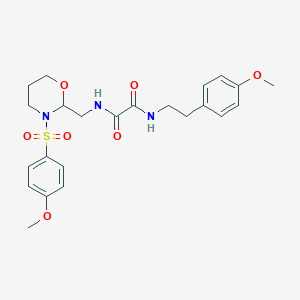

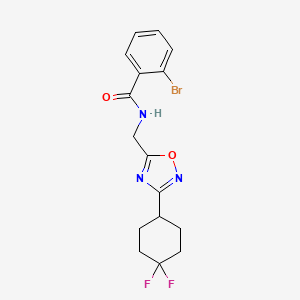

![2-(4-Fluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2544411.png)

![3-(3-ethoxyphenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/no-structure.png)

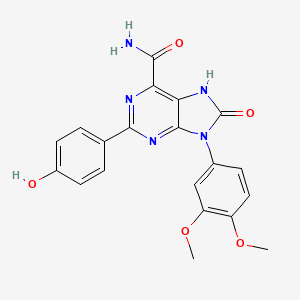

![4-Chloro-5-(3,4-dimethoxyphenyl)-2-pyridin-3-ylthieno[2,3-d]pyrimidine](/img/structure/B2544418.png)